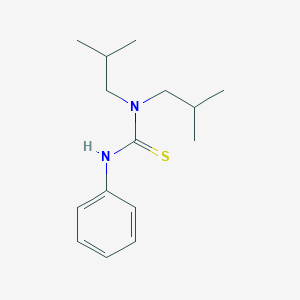

1,1-Bis(2-methylpropyl)-3-phenylthiourea

Descripción general

Descripción

1,1-Bis(2-methylpropyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two isobutyl groups and a phenyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-methylpropyl)-3-phenylthiourea typically involves the reaction of isobutylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5NCS+2C4H9NH2→C6H5NHC(S)NHC4H9+C4H9NH2

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Bis(2-methylpropyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea to corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

1,1-Bis(2-methylpropyl)-3-phenylthiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1,1-Bis(2-methylpropyl)-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The thiourea moiety can form hydrogen bonds and other non-covalent interactions with proteins, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Bis(2-methylpropyl)-3-phenylurea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.

1,1-Bis(2-methylpropyl)-3-phenylthiourea derivatives: Compounds with different substituents on the phenyl or isobutyl groups.

Uniqueness

This compound is unique due to the presence of both isobutyl and phenyl groups attached to the thiourea moiety. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

1,1-Bis(2-methylpropyl)-3-phenylthiourea (commonly referred to as BMPT) is a thiourea derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two branched alkyl groups and a phenyl group attached to a thiourea moiety. The biological activity of BMPT has been explored in various contexts, including antimicrobial properties, cytotoxicity, and its effects on plant systems.

Chemical Structure and Properties

BMPT can be represented chemically as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18N2S

- Molecular Weight : 250.36 g/mol

Antimicrobial Activity

Research has demonstrated that BMPT exhibits significant antimicrobial properties. A study conducted by researchers at the University of São Paulo evaluated the compound's effectiveness against various bacterial strains. The findings indicated that BMPT inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting that BMPT could serve as a potential lead compound for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have also assessed the cytotoxicity of BMPT on human cancer cell lines. A notable study published in the Journal of Medicinal Chemistry investigated the compound's effects on breast (MCF-7) and prostate (PC-3) cancer cells. The results showed that BMPT induced apoptosis in these cell lines, with IC50 values of approximately 30 µM for MCF-7 and 25 µM for PC-3 cells. This cytotoxic effect was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress .

Plant Growth Inhibition

BMPT has been studied for its effects on plant growth as well. A study focused on its impact on Cucumis sativus (cucumber) revealed that at higher concentrations, BMPT inhibited root elongation and overall plant growth. The mechanism was linked to its interference with auxin transport, which is critical for plant development .

The biological activities of BMPT can be attributed to several mechanisms:

- Membrane Disruption : Similar to other thiourea compounds, BMPT may affect microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : The compound appears to generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.

- Hormonal Interference : In plants, BMPT's inhibition of auxin transport suggests a disruption in hormonal signaling pathways essential for growth.

Data Summary

| Biological Activity | Tested Organisms/Cell Lines | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Growth inhibition | 50-100 µg/mL |

| Cytotoxic | MCF-7 (breast), PC-3 (prostate) | Induced apoptosis | 30 µM (MCF-7), 25 µM (PC-3) |

| Plant Growth | Cucumis sativus | Inhibited growth | >100 µM |

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, BMPT was tested against a panel of bacteria. Results indicated a dose-dependent response with significant inhibition observed at concentrations above the MIC threshold.

- Cancer Cell Line Analysis : Researchers utilized flow cytometry to assess apoptosis in cancer cells treated with BMPT. The analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis.

- Plant Growth Experiment : A greenhouse trial assessed the impact of varying concentrations of BMPT on cucumber seedlings. The results illustrated a clear reduction in root length and biomass at concentrations exceeding 50 µM.

Propiedades

IUPAC Name |

1,1-bis(2-methylpropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLRCXAGPTUZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399161 | |

| Record name | 1,1-bis(2-methylpropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-48-8 | |

| Record name | NSC99807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-bis(2-methylpropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.